(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid
CAS No.: 428836-03-7
Cat. No.: VC21098331
Molecular Formula: C11H11ClO5
Molecular Weight: 258.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 428836-03-7 |
---|---|
Molecular Formula | C11H11ClO5 |
Molecular Weight | 258.65 g/mol |
IUPAC Name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid |
Standard InChI | InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Standard InChI Key | XHFZCETYAOULCG-UHFFFAOYSA-N |
SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O |
Canonical SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O |
Introduction
Chemical Properties and Structure
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid is characterized by its distinct chemical structure featuring multiple functional groups attached to a benzene ring. This compound has a molecular formula of C11H11ClO5 and a molecular weight of 258.66 g/mol . The structure contains a chlorine atom at position 2, an ethoxy group at position 6, a formyl group at position 4, and a phenoxy acetic acid moiety.
Physical and Chemical Characteristics
The compound exists as a powder at room temperature and exhibits properties typical of organic acids and aldehydes . The presence of both acidic and carbonyl functionalities makes it a versatile reagent in organic synthesis. The specific physical properties are summarized in the table below:
Property | Value |
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Molecular Formula | C11H11ClO5 |
Molecular Weight | 258.66 g/mol |
Physical Form | Powder |
CAS Number | 428836-03-7 |
IUPAC Name | (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid |
Storage Temperature | Room temperature |
Typical Purity | 95% |
Structural Features
The compound's structure can be described using standard chemical nomenclature and identification codes:
The structural arrangement of functional groups contributes to its chemical reactivity, particularly through the formyl group, which can participate in various condensation reactions, and the carboxylic acid group, which can undergo esterification and other acyl substitution reactions.
Synthesis Methods
Several synthetic routes can be employed to prepare (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid and related compounds, drawing from established organic chemistry methodologies.
General Synthetic Approach
The synthesis of phenoxyacetic acid derivatives typically involves the alkylation of appropriately substituted phenols with haloacetic acid derivatives. For (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, this generally involves:
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Preparation of the appropriately substituted phenol with chloro, ethoxy, and formyl groups
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Reaction with a haloacetic acid derivative to introduce the acetic acid moiety
Related synthetic procedures in the literature suggest pathways involving the following steps:
A mixture of substituted hydroxybenzaldehyde and potassium carbonate in a suitable solvent (such as ethyl methyl ketone) is heated under reflux conditions . After initial heating, a haloacetic acid derivative (such as methyl bromoacetate) is added, and the reaction continues under reflux for several hours . The resulting ester can then be hydrolyzed to yield the corresponding acid.
Alternate Synthetic Routes
An alternative approach described for similar compounds involves:
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Treatment of appropriate aldehydes with alkyl bromoacetates to yield the corresponding phenoxyacetate derivatives
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Subsequent hydrolysis of these esters to form phenoxyacetic acid derivatives
For example, aldehydes treated with ethyl bromoacetate yield ethyl phenoxyacetate derivatives, which upon hydrolysis result in the formation of phenoxyacetic acid derivatives .
Spectroscopic Characteristics
Spectroscopic techniques provide valuable information about the structural features of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid and related compounds.
Infrared (IR) Spectroscopy
IR spectroscopy of similar compounds reveals characteristic absorption bands that would be expected for (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid:
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Carbonyl stretching of the carboxylic acid group around 1700-1730 cm⁻¹
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Aldehyde C=O stretching around 1680-1710 cm⁻¹
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O-H stretching of the carboxylic acid group as a broad band around 2500-3300 cm⁻¹
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C-O stretching bands in the range of 1000-1300 cm⁻¹
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Aromatic C=C stretching around 1450-1600 cm⁻¹
Applications and Biological Activity
(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid and its derivatives demonstrate significant potential in various applications, particularly in medicinal chemistry and organic synthesis.
Synthetic Intermediate
This compound serves as a valuable building block for synthesizing more complex organic molecules. The presence of multiple functional groups allows for diverse chemical transformations:
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The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function or activity
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The carboxylic acid group can participate in esterification, amidation, and other acyl substitution reactions
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The phenoxy core can serve as a scaffold for further functionalization
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid, it is valuable to compare it with structurally related compounds.
Comparison with Methyl Ester Derivative
Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate, the methyl ester of our target compound, has a molecular formula of C12H13ClO5 and a molecular weight of 272.68 g/mol. While sharing the same core structure, the ester derivative exhibits different physical properties and reactivity compared to the free acid:
Property | (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid | Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
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Molecular Formula | C11H11ClO5 | C12H13ClO5 |
Molecular Weight | 258.66 g/mol | 272.68 g/mol |
Functional Group | Carboxylic acid | Methyl ester |
Solubility | Likely more soluble in basic aqueous solutions | Likely more soluble in organic solvents |
Reactivity | Participates in acid-base reactions | Cannot participate in acid-base reactions without hydrolysis |
Comparison with Non-Chlorinated Analog
2-(2-Ethoxy-4-formylphenoxy)acetic acid, which lacks the chloro substituent, has a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol . The absence of the chlorine atom affects the compound's electronic properties, lipophilicity, and potentially its biological activities:
The chloro substituent in (2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid likely increases its lipophilicity and alters its electronic distribution, potentially affecting its binding to biological targets and its metabolic stability.
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